Dual COX/5-LOX Inhibitory Profile Versus Single-Pathway 5-LOX Inhibitor Zileuton
Tenosiprol is characterized in authoritative MeSH indexing as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways, blocking formation of prostaglandins and leukotrienes simultaneously [1]. In contrast, the prototypical 5-LOX inhibitor zileuton selectively inhibits 5-LOX with no direct COX inhibition, exhibiting IC50 values of 0.56 uM (dog blood), 2.3 uM (rat blood), and 2.6 uM (human blood) [2]. The quantitative dual-pathway inhibition values (IC50 or % inhibition for COX) for Tenosiprol are not publicly reported in accessible databases, representing a critical evidence gap. However, the documented dual mechanism constitutes a class-level differentiation from single-pathway agents.
| Evidence Dimension | Target inhibition breadth (COX + LOX vs. LOX alone) |
|---|---|
| Target Compound Data | Dual COX/LOX inhibitor (qualitative descriptor per MeSH); quantitative COX IC50 not publicly available |
| Comparator Or Baseline | Zileuton: 5-LOX only; IC50 = 0.56 uM (dog), 2.3 uM (rat), 2.6 uM (human) in whole blood LTB4 inhibition assay |
| Quantified Difference | Cannot calculate; Tenosiprol's quantitative COX IC50 unreported |
| Conditions | Tenosiprol: MeSH pharmacological classification. Zileuton: ex vivo whole blood LTB4 synthesis inhibition. |
Why This Matters
Selection of a dual-pathway inhibitor may offer synergistic anti-inflammatory efficacy and reduced gastrointestinal toxicity versus single-pathway agents, but the absence of quantitative COX inhibition data for Tenosiprol precludes direct potency comparisons.
- [1] Medical University of Lublin, MeSH Concept Record: M0373905. Tenosiprol – Dual inhibitor of cyclooxygenase and lipoxygenase pathways. https://ppm.umlub.pl/info/meshconcept/MeSH-M0373905 View Source
- [2] Zileuton product specification. Tocris Bioscience / Fisher Scientific. IC50 values in dog, rat, human blood. https://www.fishersci.be View Source
